molecular formula C32H29N3O3 B2446484 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea CAS No. 1022510-56-0

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea

Cat. No. B2446484
CAS RN: 1022510-56-0
M. Wt: 503.602
InChI Key: QLUYBRSJLHQAEQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl group . This group is found in natural products from various organisms . Another component of the compound, the fluoren-2-yl group, is a polycyclic aromatic hydrocarbon that is often used in organic synthesis due to its stability and unique electronic properties.

Scientific Research Applications

Imaging Tumor Proliferation

One significant application of a related compound, 18F-ISO-1, is in the field of tumor imaging and cellular proliferation assessment. Dehdashti et al. (2013) conducted a human study to evaluate the safety, dosimetry, and feasibility of imaging tumor proliferation using PET scans with 18F-ISO-1 in patients with various cancers, including lymphoma, breast cancer, and head and neck cancer. The study revealed a significant correlation between tumor uptake of 18F-ISO-1 and the tumor proliferation marker Ki-67, suggesting the potential of this agent for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Urea Biosensors

A comprehensive review by Botewad et al. (2021) on urea biosensors highlights the importance of detecting and quantifying urea concentration in various fields, including healthcare, agriculture, and food preservation. The study emphasizes the critical role of urease enzyme in urea biosensors and discusses the use of various nanoparticles and materials for enzyme immobilization, indicating the potential applications of urea-based compounds in biosensor technology (Botewad et al., 2021).

Organic Light-Emitting Diodes (OLEDs)

Research by Squeo & Pasini (2020) on BODIPY-based materials, including urea derivatives, underscores their emerging application in the field of organic optoelectronics, particularly in OLEDs. The study provides an overview of the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their potential as 'metal-free' infrared emitters in OLED devices (Squeo & Pasini, 2020).

Drug Design and Therapy

Jagtap et al. (2017) discussed the unique hydrogen-binding capabilities of ureas, highlighting their importance in drug-target interactions. The review provides insights into various urea derivatives as modulators of biological targets, confirming the significance of urea moiety in medicinal chemistry and its use as a structural motif in drug design (Jagtap et al., 2017).

properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O3/c1-37-30-18-22-13-14-33-29(28(22)19-31(30)38-2)15-20-7-9-24(10-8-20)34-32(36)35-25-11-12-27-23(17-25)16-21-5-3-4-6-26(21)27/h3-12,17-19H,13-16H2,1-2H3,(H2,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUYBRSJLHQAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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